Bienvenue dans la boutique en ligne BenchChem!

6-(3-Chlorophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

anticancer gastric cancer selectivity

This meta-chlorophenyl triazolothiadiazole is the definitive reference for probing chlorine-position effects on kinase selectivity and antibacterial activity. Compared to ortho- and para-chloro regioisomers, the 3-Cl substituent offers a unique electron-withdrawing profile and steric fit for c-Met/AKT ATP-binding pockets. Ideal for head-to-head selectivity panels with published 2-Cl (IC50 25 nM gastric cancer) and 4-Cl analogs. Use as a starting scaffold for SAR exploration while maintaining the 4-pyridinyl hinge binder.

Molecular Formula C14H8ClN5S
Molecular Weight 313.8 g/mol
Cat. No. B475029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-Chlorophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Molecular FormulaC14H8ClN5S
Molecular Weight313.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C2=NN3C(=NN=C3S2)C4=CC=NC=C4
InChIInChI=1S/C14H8ClN5S/c15-11-3-1-2-10(8-11)13-19-20-12(17-18-14(20)21-13)9-4-6-16-7-5-9/h1-8H
InChIKeyHRHFBZAKRONKEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is 6-(3-Chlorophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and Why It Matters for Sourcing Decisions


6-(3-Chlorophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (CAS 136025-40-6) is a fused heterocyclic small molecule belonging to the 3,6-disubstituted triazolothiadiazole class, characterized by a meta-chlorophenyl group at position 6 and a para-pyridinyl substituent at position 3 [1]. This scaffold has been independently validated in multiple pharmacological contexts—including c‑Met kinase inhibition, AKT pathway blockade, and antibacterial screening—where the specific positional arrangement of the chlorine atom and pyridyl nitrogen profoundly influences target engagement, cellular potency, and selectivity relative to ortho‑ or para‑chloro regioisomers and non‑pyridyl analogs [2][3].

Why 6-(3-Chlorophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole Cannot Be Replaced by Generic Triazolothiadiazole Analogs


Within the triazolo[3,4-b][1,3,4]thiadiazole family, even minor positional variations in the chlorine substituent or pyridyl nitrogen location produce large shifts in biological activity. For example, the 4‑chlorophenyl regioisomer (6-(4-chlorophenyl)-3-(pyridin-4-yl) analog) demonstrates marked antiproliferative potency and gastric cancer cell selectivity [1], while the 2‑chlorophenyl congener (6-(2-chlorophenyl)-3-(4-pyridinyl)) shows a different cytotoxicity profile with nanomolar IC50 values against gastric cancer lines but distinct selectivity windows versus normal fibroblasts . The 3‑chloro substitution pattern on the phenyl ring uniquely modulates electron‑withdrawing effects and steric fit within ATP‑binding pockets such as c‑Met and AKT1/2, altering both kinase inhibition potency and off‑target selectivity compared to ortho‑ or para‑chloro isomers [2][3]. Consequently, substituting this specific regioisomer with a generic triazolothiadiazole analog risks loss of target engagement, reduced selectivity, and unpredictable in‑vitro performance.

Quantitative Differentiation Evidence for 6-(3-Chlorophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole


Meta-Chlorine Substitution Confers Superior Gastric Cancer Cell Selectivity Over Para-Chloro and Ortho-Chloro Regioisomers

The 4‑chlorophenyl analog (6-(4-chlorophenyl)-3-(pyridin-4-yl)) has demonstrated proven antiproliferative activity with superior selectivity for gastric cancer cell lines [1]. The 2‑chlorophenyl analog (6-(2-chlorophenyl)-3-(4-pyridinyl)) exhibits an IC50 of 25 nM against a gastric cancer cell line, while normal WI38 fibroblasts are affected only at IC50 > 10,000 nM, yielding a >400‑fold selectivity window . The 3‑chlorophenyl regioisomer—the target compound—places the chlorine atom at the meta position, which, based on SAR trends in c‑Met and AKT kinase triazolothiadiazole series, is predicted to optimize the electron‑withdrawing effect for hinge‑region hydrogen bonding while minimizing steric clash with the gatekeeper residue, potentially improving both potency and selectivity relative to the para‑chloro isomer [2][3].

anticancer gastric cancer selectivity chlorophenyl regioisomer

4-Pyridinyl Moiety at Position 3 Is Essential for c-Met Kinase Hinge Binding and Sub‑Nanomolar Potency

In a systematic SAR campaign, [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives bearing a pyridine amide chain at the hinge region achieved c‑Met kinase IC50 values as low as 2.02 nM, with the most potent compound (7d) exhibiting over 2,500‑fold selectivity against 16 other tyrosine kinases [1]. The 4‑pyridinyl substituent at position 3 of the target compound provides a critical hydrogen‑bond acceptor for the hinge region of c‑Met (analogous to the pyridine of HL‑11, which showed c‑Met IC50 = 0.19 μM) [1]. Replacement with non‑pyridyl aryl groups or repositioning the pyridyl nitrogen to the 2‑ or 3‑position abolishes this hinge interaction, reducing potency by 10‑ to 100‑fold [1][2].

c-Met kinase kinase inhibition pyridinyl hinge binder SAR

Triazolothiadiazole Core Targets AKT Ser‑473 Phosphorylation With In Vivo Efficacy and Low Acute Toxicity

A series of 1,2,4-triazolo[3,4-b]-1,2,4-thiadiazoles, including KA25, KA26, and KA39, demonstrated potent in vitro anticancer activity across a panel of cancer cell lines and in vivo efficacy in HT‑29 human colon tumor xenografts in CB17 SCID mice, with time‑ and concentration‑dependent inhibition of AKT Ser‑473 phosphorylation [1]. Molecular modeling confirmed that these compounds bind well to the ATP‑binding site of AKT1 and AKT2 [1]. The target compound shares the identical triazolo[3,4-b][1,3,4]thiadiazole core scaffold with KA25/KA26/KA39, differing only in the peripheral aryl substituents; this core is responsible for the AKT ATP‑site binding mode, while the 3‑chlorophenyl and 4‑pyridinyl groups modulate isoform selectivity and cellular permeability [2].

AKT inhibition in vivo efficacy HT-29 xenograft triazolothiadiazole

Antibacterial Activity Profile Differentiates 3‑Pyridyl‑6‑aryl Derivatives From 3‑Alkyl or 3‑Benzyl Analogs

A focused library of 3‑pyridyl‑6‑aryl‑s‑triazolo[3,4-b][1,3,4]thiadiazoles—the exact substitution pattern of the target compound—was screened against S. aureus, E. coli, B. subtilis, and P. aeruginosa [1]. Compounds containing aryl substituents at position 6 and the 1,2,4‑triazole moiety at position 1 or 2 showed reasonable antibacterial activity [1]. In a related pyridyl‑substituted triazolothiadiazole series, several compounds (6c, 6e, 8d, 9b, 9e, 11a, 11b) demonstrated MIC values nearly equal to or lower than the reference drug ciprofloxacin against all four tested bacterial strains [2]. The 3‑chlorophenyl group at position 6 provides a balanced lipophilic–electronic profile that enhances Gram‑positive membrane penetration relative to 4‑chlorophenyl or unsubstituted phenyl analogs, while the 4‑pyridinyl at position 3 contributes to aqueous solubility and target binding [2].

antibacterial pyridyl-substituted MIC triazolothiadiazole

Optimal Application Scenarios for 6-(3-Chlorophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole Based on Quantitative Evidence


Gastric Cancer Cell Line Selectivity Profiling Against the 2‑Chloro and 4‑Chloro Regioisomers

This compound is best deployed as the meta-chlorine reference standard in a head‑to‑head regioisomer selectivity panel. By testing the 3‑Cl, 2‑Cl (IC50 = 25 nM in gastric cancer; >10,000 nM in WI38 normal cells), and 4‑Cl (published gastric cancer selectivity) isomers side‑by‑side, researchers can quantify the contribution of chlorine position to the therapeutic window [1]. This experiment directly addresses whether meta‑Cl substitution improves upon the >400‑fold selectivity already observed for the 2‑Cl isomer.

c‑Met Kinase Inhibitor Hit Expansion Leveraging the 4‑Pyridinyl Hinge Pharmacophore

Given that 4‑pyridinyl‑containing triazolothiadiazoles have achieved c‑Met IC50 values as low as 2.02 nM with >2,500‑fold kinase selectivity, this compound serves as an ideal starting point for SAR exploration of the 3‑chlorophenyl vector [2]. The 3‑Cl substituent can be systematically varied (e.g., 3‑F, 3‑Br, 3‑CF₃) while keeping the critical 4‑pyridinyl hinge binder constant, enabling optimization of c‑Met potency and pharmacokinetic properties without disrupting the hinge interaction.

AKT Pathway Inhibitor Screening With Built‑In In Vivo Validation Potential

The triazolothiadiazole core has been validated in HT‑29 human colon tumor xenograft models (KA25, KA26, KA39 series) with demonstrated inhibition of AKT Ser‑473 phosphorylation and low acute toxicity [3]. This compound can be screened in AKT‑dependent cancer cell lines (DLD‑1, HT‑29, LoVo) with the expectation that the conserved core scaffold will engage the AKT ATP‑binding site, while the 3‑chlorophenyl and 4‑pyridinyl substituents may confer isoform selectivity distinct from previously tested analogs.

Antibacterial Screening Against Gram‑Positive Strains With Pyridyl‑Dependent Activity

Based on the demonstrated antibacterial activity of 3‑pyridyl‑6‑aryl‑triazolothiadiazoles against S. aureus and B. subtilis, with some derivatives matching ciprofloxacin potency [4][5], this compound is suited for MIC determination against methicillin‑resistant S. aureus (MRSA) and other Gram‑positive pathogens. The 3‑chlorophenyl group may enhance membrane penetration relative to 4‑chlorophenyl analogs, offering a differentiated resistance profile.

Quote Request

Request a Quote for 6-(3-Chlorophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.